molecular formula C19H15F4NO B4644217 1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

Cat. No. B4644217
M. Wt: 349.3 g/mol
InChI Key: APYQQBUXOFXBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indole-based cannabinoids. It is commonly referred to as JWH-018, which was first synthesized by John W. Huffman in 1995. Since then, JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

JWH-018 binds to the CB1 receptor in the brain, which leads to the activation of the endocannabinoid system. This results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also has psychoactive effects such as euphoria, relaxation, and altered perception.

Advantages and Limitations for Lab Experiments

JWH-018 has several advantages for lab experiments. It is a potent CB1 receptor agonist, which allows for the study of the endocannabinoid system and its effects on the body. It is also relatively easy to synthesize, which makes it readily available for scientific research.
However, JWH-018 also has several limitations for lab experiments. It has been shown to have a high affinity for the CB1 receptor, which can lead to off-target effects. It also has a short half-life, which can make it difficult to study its long-term effects on the body.

Future Directions

There are several future directions for the study of JWH-018. One area of research is the development of new synthetic cannabinoids that have improved pharmacological properties. Another area of research is the study of the long-term effects of JWH-018 on the body, including its potential for addiction and withdrawal. Additionally, the potential therapeutic applications of JWH-018 and other synthetic cannabinoids are also an area of interest for future research.

Scientific Research Applications

JWH-018 has been extensively used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. JWH-018 has also been used to study the pharmacological effects of synthetic cannabinoids on the body.

properties

IUPAC Name

1-[7-ethyl-1-[(2-fluorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4NO/c1-2-12-7-5-8-14-15(18(25)19(21,22)23)11-24(17(12)14)10-13-6-3-4-9-16(13)20/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYQQBUXOFXBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
Reactant of Route 2
1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
Reactant of Route 3
1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

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